molecular formula C17H16N4 B5661237 5,5-dimethyl-3-(4-pyridinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

5,5-dimethyl-3-(4-pyridinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No. B5661237
M. Wt: 276.34 g/mol
InChI Key: FDRKAANLIBKCEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related heterocyclic compounds involves the isomerization of corresponding [3,4-a] isomers by base in ethylene glycol/water, as demonstrated in the synthesis of s-triazolo[5,1-a]isoquinoline derivatives. The spectral properties of these novel compounds provide insights into their structural and electronic characteristics (Hoogzand, 2010).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds, like 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate, have been determined, showcasing the interactions such as hydrogen bonding that contribute to their stability and properties (Sokol et al., 2001).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitution, which leads to a range of substituted derivatives. For instance, nucleophilic substitution of 5-bromotriazoloisoquinoline results in the formation of 5-substituted triazoloisoquinolines, highlighting the versatility of these compounds in synthetic chemistry (Abarca et al., 1988).

Physical Properties Analysis

The physical properties, such as crystal and molecular structures, play a significant role in understanding the behavior of these compounds. Studies on compounds like 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate contribute to this understanding by detailing their crystal packing and molecular interactions (Sokol et al., 2001).

Chemical Properties Analysis

The chemical properties of 5,5-dimethyl-3-(4-pyridinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline and its derivatives are influenced by the presence of the triazolo and isoquinoline rings. These structures afford the compounds a range of reactivities, such as the ability to undergo nucleophilic substitution, contributing to their utility in organic synthesis (Abarca et al., 1988).

properties

IUPAC Name

5,5-dimethyl-3-pyridin-4-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-17(2)11-13-5-3-4-6-14(13)16-20-19-15(21(16)17)12-7-9-18-10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRKAANLIBKCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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